Ozagrel sodium

Overview

Description

Ozagrel sodium is a thromboxane A2 synthesis inhibitor used primarily as an antiplatelet agent. It is known for its ability to inhibit the synthesis of thromboxane A2, a compound that promotes platelet aggregation and vasoconstriction. This makes this compound useful in the treatment of conditions such as ischemic stroke and other thrombotic disorders .

Mechanism of Action

- TXA2 is a potent vasoconstrictor and promoter of platelet aggregation, playing a critical role in blood clot formation .

- This compound’s effects include:

Target of Action

Mode of Action

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

Ozagrel sodium plays a significant role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. It is known to inhibit the enzyme thromboxane A2 (TXA2) synthase . This enzyme is critical for platelet aggregation, a process that this compound effectively inhibits .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It exerts protective effects against oxygen-glucose deprivation injury in PC12 cells . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the active sites of proteins critical for platelet aggregation, such as P2Y12 and TXA2 . This binding interaction results in the inhibition of these proteins, leading to a decrease in platelet aggregation .

Metabolic Pathways

This compound is involved in specific metabolic pathways. It inhibits the synthesis of thromboxane A2 (TXA2), a metabolite involved in the pathway of platelet aggregation .

Transport and Distribution

Given its role in inhibiting TXA2 synthase, it can be inferred that it interacts with this enzyme within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Considering its role in inhibiting TXA2 synthase, it is likely localized in areas where this enzyme is present .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ozagrel sodium involves several key steps:

Alkylation: This intermediate is then alkylated with imidazole to form the ethyl ester of ozagrel.

Saponification: The ethyl ester is subsequently saponified to yield ozagrel.

Industrial Production Methods

In industrial settings, this compound is produced by dissolving ozagrel in water for injection, adding equimolar sodium hydroxide to form the sodium salt, and then adding stabilizing agents such as sodium sulfite and calcium disodium edetate. The solution is then filtered, filled into vials, and sterilized .

Chemical Reactions Analysis

Types of Reactions

Ozagrel sodium undergoes various chemical reactions, including:

Oxidation: It can be oxidized under certain conditions, although specific details on the oxidation products are limited.

Reduction: The compound can be reduced, particularly in the presence of reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially involving the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines and thiols can participate in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ozagrel sodium has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studies of thromboxane A2 synthesis inhibition.

Biology: Research on its effects on platelet aggregation and vasoconstriction is ongoing.

Medicine: It is used in the treatment of ischemic stroke and other thrombotic conditions.

Industry: Its role in the development of antiplatelet therapies is significant.

Comparison with Similar Compounds

Similar Compounds

Pyragrel: Another thromboxane A2 synthesis inhibitor with a similar structure to ozagrel sodium.

Edaravone: A free radical scavenger used in combination with this compound for enhanced therapeutic effects.

Uniqueness

This compound is unique in its high selectivity for thromboxane A2 synthase inhibition, making it particularly effective in reducing platelet aggregation and vasoconstriction. Its combination with other compounds like edaravone has shown improved efficacy in treating ischemic stroke .

Properties

IUPAC Name |

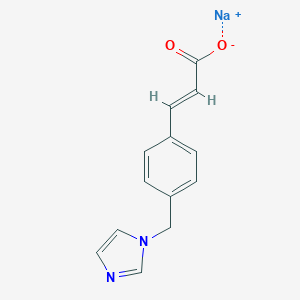

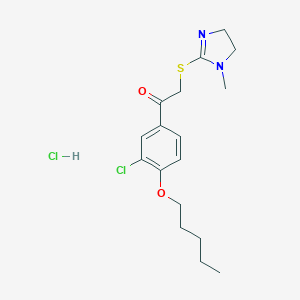

sodium;(E)-3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2.Na/c16-13(17)6-5-11-1-3-12(4-2-11)9-15-8-7-14-10-15;/h1-8,10H,9H2,(H,16,17);/q;+1/p-1/b6-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNYJCOBUTXCBR-IPZCTEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CN=C2)C=CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C=CN=C2)/C=C/C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N2NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172327 | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189224-26-8 | |

| Record name | Ozagrel sodium [JAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189224268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ozagrel sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OZAGREL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4X5577N3ET | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Ozagrel sodium is a selective thromboxane A2 (TXA2) synthase inhibitor. [, , , , ] It prevents the conversion of prostaglandin H2 to TXA2, a potent vasoconstrictor and platelet aggregator. [, , ]

ANone: By inhibiting TXA2 synthesis, this compound exerts antithrombotic effects and may also modulate inflammatory responses. [, , , ] Studies have shown that this compound can:

- Reduce platelet aggregation [, , , , , ]

- Decrease plasma levels of TXB2, a stable metabolite of TXA2 [, ]

- Increase the ratio of prostacyclin (PGI2) to TXA2, favoring vasodilation and inhibiting platelet aggregation [, , ]

- Modulate the levels of endothelin-1 (ET-1) and calcitonin gene-related peptide (CGRP) in brain tissues following cerebral ischemia []

ANone: The molecular formula of this compound is C13H11NNaO4S, and its molecular weight is 313.29 g/mol. []

ANone: While the provided research papers don't provide detailed spectroscopic data, some studies utilize analytical techniques like HPLC to determine the content of this compound in pharmaceutical preparations. [, ]

ANone: Studies investigating the solubility product constants of this compound and calcium chloride suggest that mixing these solutions is safe under clinical conditions, with no appreciable risk of incompatibility. []

ANone: Research indicates that this compound remains stable for up to 6 hours when mixed with invertose injection, fructose injection, or xylitol injection. []

ANone: This section is not applicable to this compound as it is not a catalyst. This compound's primary mode of action involves enzyme inhibition rather than catalytic activity.

ANone: The provided research papers primarily focus on in vivo and in vitro studies of this compound and do not delve into computational chemistry or modeling approaches.

ANone: The research papers do not provide specific information on the SAR of this compound or the impact of structural modifications on its activity.

ANone: One study describes a formulation for this compound injection containing sodium citrate and calcium disodium edetate, claiming improved light stability, clarity, and stability without crystal formation. [] Another study highlights a sodium this compound chloride injection formulated with glycine, citric acid, and sodium hydroxide, aiming for higher stability and cost-effectiveness. []

ANone: The provided research articles primarily focus on the therapeutic aspects of this compound and do not discuss SHE regulations.

ANone: The provided research papers do not go into detail regarding the ADME profile of this compound.

ANone: Research suggests that this compound is primarily used in the treatment of:

- Acute cerebral infarction [, , , , , , , , , , , , , , , , , ]

- Unstable angina pectoris [, ]

- Peripheral artery disease in diabetic patients []

- Cerebral vasospasm following aneurysmal subarachnoid hemorrhage []

- Lung injury induced by limb ischemia-reperfusion []

- Chronic heart failure caused by coronary heart disease []

- TNBS-induced colitis (in rats) []

ANone: Researchers have employed rat models to investigate the effects of this compound in various conditions, including:

- Focal cerebral ischemia []

- Myocardial ischemia []

- Limb ischemia-reperfusion induced lung injury []

- TNBS-induced colitis []

ANone: The provided research papers do not discuss resistance mechanisms or cross-resistance related to this compound.

ANone: While the provided research papers focus primarily on the efficacy of this compound, several studies mention its safety profile. These studies report no significant adverse reactions or side effects associated with this compound treatment. [, , , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

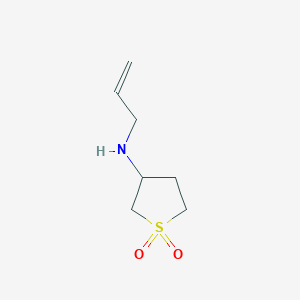

![Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R,3S)-](/img/structure/B71190.png)

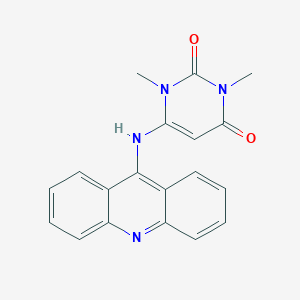

![(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-quinolin-8-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B71204.png)

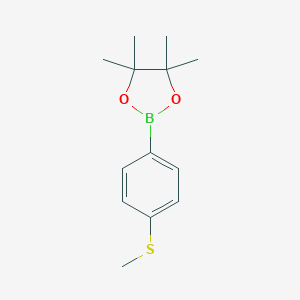

![1H-PYRAZOLO[3,4-B]QUINOLINE-4,6-DIOL, 3-METHYL-](/img/structure/B71207.png)

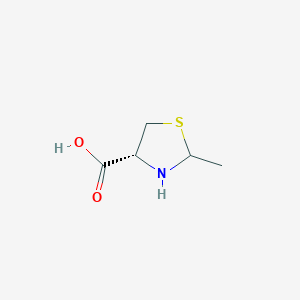

![(2S)-5-oxo-1-[(2E)-penta-2,4-dienyl]pyrrolidine-2-carbaldehyde](/img/structure/B71215.png)